molecular formula C24H30N4O2 B7550358 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide

2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide

Cat. No. B7550358
M. Wt: 406.5 g/mol
InChI Key: ITGYBFZMUQFFKG-UHFFFAOYSA-N
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Description

2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has shown promising results in scientific research for various applications.

Mechanism of Action

The exact mechanism of action of 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria. It has also been reported to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have low toxicity and high selectivity for certain targets. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide is a potential drug candidate that has shown promising results in scientific research for various applications. Its complex synthesis method may limit its availability for research purposes, but its potential as a therapeutic agent for cancer and neurological disorders warrants further investigation.

Synthesis Methods

The synthesis of 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide involves the reaction of 2-benzylaniline with ethyl 4-(4-aminopiperazin-1-yl)butanoate in the presence of a catalyst. The resulting intermediate is then reacted with cyclopropylcarbonyl chloride to yield the final product. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential application in various scientific research areas. It has been reported to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(25-21-10-11-21)17-27-12-14-28(15-13-27)18-24(30)26-22-9-5-4-8-20(22)16-19-6-2-1-3-7-19/h1-9,21H,10-18H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGYBFZMUQFFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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